3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Overview
Description
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a chemical compound that features a furan ring, a ketone group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves the following steps:
Formation of 3-(2-furyl)-3-oxopropanal: This can be achieved through the aldol condensation of furfural with acetone under basic conditions.
Oximation: The resulting 3-(2-furyl)-3-oxopropanal is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
O-(2,4-dichlorobenzyl) Protection: The oxime is then protected by reacting it with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(2-furyl)-3-hydroxypropane derivatives.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-furyl)-3-oxopropanal oxime: Lacks the 2,4-dichlorobenzyl protection.
3-(2-furyl)-3-oxopropanal O-benzyl oxime: Similar structure but with a benzyl group instead of a 2,4-dichlorobenzyl group.
Uniqueness
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is unique due to the presence of the 2,4-dichlorobenzyl group, which can enhance its stability and modify its reactivity compared to other similar compounds
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(furan-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-11-4-3-10(12(16)8-11)9-20-17-6-5-13(18)14-2-1-7-19-14/h1-4,6-8H,5,9H2/b17-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWXUCGTIWBRO-UBKPWBPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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